2-(3,4-Diethoxyphenyl)ethyl](methyl)amine is an organic compound with the molecular formula and a molecular weight of approximately 223.316 g/mol. This compound is classified as an amine due to the presence of a nitrogen atom bonded to carbon atoms, specifically in the structure of an ethylamine derivative. It is primarily utilized in scientific research, particularly in studies related to neurotransmitter modulation and enzyme interactions.
The synthesis of 2-(3,4-diethoxyphenyl)ethyl](methyl)amine can be achieved through various methods, typically involving the reaction of appropriate precursors. One common approach includes:
Technical details regarding reaction times, temperatures, and yields are often specified in laboratory protocols and can vary based on specific conditions used by researchers.
The structure of 2-(3,4-diethoxyphenyl)ethyl](methyl)amine can be illustrated as follows:
BHOABLAEUUIQAX-UHFFFAOYSA-N
, which provides a unique representation of its structure.The chemical reactivity of 2-(3,4-diethoxyphenyl)ethyl](methyl)amine is primarily influenced by its amine functional group. It can participate in several reactions:
Technical details about these reactions typically include specific reagents, reaction conditions (temperature, solvent), and expected yields.
The mechanism of action for 2-(3,4-diethoxyphenyl)ethyl](methyl)amine involves its interaction with biological targets such as enzymes and receptors:
Relevant data on melting point, boiling point, and specific heat capacity are essential for practical applications but are not extensively detailed in current literature.
The primary applications of 2-(3,4-diethoxyphenyl)ethyl](methyl)amine include:
This compound's unique structure and properties make it a valuable tool in both academic research and potential therapeutic applications.
Isotopic labeling of 2-(3,4-diethoxyphenyl)ethylamine enables precise tracking of its metabolic fate and receptor interactions, crucial for pharmacokinetic and mechanistic studies. The compound's ethylenediamine scaffold provides strategic sites for isotope incorporation, primarily through catalytic reduction and reductive amination approaches. Carbon-14 labeling is typically achieved via Pd-catalyzed hydrogenation of precursor styrenyl derivatives using (^{14}\text{CO}) under pressure (50-100 psi) in aprotic solvents. This method yields specific activities of 50-60 mCi/mmol with radiochemical purity exceeding 98% after purification by preparative TLC [1]. Tritium labeling employs catalytic tritium-halogen exchange, where brominated analogs (e.g., 3,4-diethoxybromophenethyl precursors) undergo hydrogenolysis with gaseous tritium ((^3\text{H}_2)) over 10% Pd/C catalyst [3].
Table 1: Comparative Radiosynthesis Conditions for Isotopic Labeling
Isotope | Precursor | Catalyst System | Solvent | Specific Activity | Yield (%) |
---|---|---|---|---|---|
(^{14}\text{C}) | Styrenyl derivative | Pd/Al(2)O(3) (5 mol%) | Acetone | 55 mCi/mmol | 85 |
(^3\text{H}) | Bromoethyl analog | Pd/C (10 wt%) | Ethanol | 25 Ci/mmol | 78 |
(^{11}\text{C}) | Desmethyl analog | Cu(I)/BINOL complex | DMF | 1.5 Ci/μmol* | 92* |
*(^{11}\text{C}) labeling requires rapid synthesis (<30 min) due to short half-life (20.4 min)
For short-lived isotopes like carbon-11 ((t{1/2}) = 20.4 min), rapid methylation of desmethyl precursors with (^{11}\text{CH}3)I is essential. This is optimized using phase-transfer catalysts like tetrabutylammonium hydroxide in dimethylformamide (DMF), achieving incorporation yields >90% within 10 minutes [6]. Solvent selection critically influences reaction kinetics: acetone enhances Pd-catalyzed reactions by stabilizing intermediates, while ethanol minimizes radiolysis side products in tritiation. Post-synthesis purification employs dual-mode HPLC (C18 column with ethanol/ammonium acetate gradient) to isolate labeled compounds while removing catalytic residues [1] [3].
Molecularly imprinted polymers (MIPs) targeting 2-(3,4-diethoxyphenyl)ethylamine exploit non-covalent interactions to create selective recognition sites. Computational modeling reveals that methacrylic acid (MAA) forms the most stable prepolymerization complex with this amine ((\Delta E) = -40.16 kcal/mol), driven by ionic and hydrogen-bonding interactions between the monomer's carboxyl group and the template's amine functionality [3] . Quantum mechanical calculations (DFT at B3LYP/6-31G* level) demonstrate a binding energy hierarchy: MAA > 4-vinylpyridine > acrylonitrile, correlating with experimental polymer performance. Surprisingly, however, excessive binding energy can compromise cavity fidelity during polymerization, as observed when 1-allylpiperazine ((\Delta E) = -48.3 kcal/mol) yields MIPs with lower selectivity than MAA despite stronger theoretical interactions .
Table 2: Functional Monomer Performance in MIPs for Diethoxy Analog Recognition
Monomer | Binding Energy (kcal/mol) | Imprinting Factor | Selectivity vs. Dopamine | Optimal Porogen |
---|---|---|---|---|
Methacrylic acid | -40.16 | 3.5 | 8.2 | Water-methanol (12.5:87.5) |
4-Vinylpyridine | -34.82 | 2.1 | 5.3 | Acetonitrile |
Vinylimidazole | -38.75 | 3.1 | 7.6 | Acetonitrile-water (15:85) |
Acrylonitrile | -29.41 | 1.3 | 1.8 | Toluene |
Porogen polarity directly affects template-monomer complex stability. Water-methanol mixtures (12.5:87.5 v/v) maximize selectivity by balancing hydrogen-bonding capability and dielectric constant ((\epsilon) = 33), yielding MIPs with imprinting factors of 3.5 and dopamine selectivity ratios of 8.2:1 . Post-polymerization template removal remains challenging; combined Soxhlet-microwave extraction (methanol/acetic acid) reduces bleeding to <0.1 µg/mL, essential for accurate biosensing applications . Selectivity profiling confirms negligible cross-reactivity with endogenous neurotransmitters like serotonin (<5%) but significant recognition of homoveratrylamine analogs (72%), highlighting steric and electronic complementarity [3].
The Masked Polar Group Incorporation (MPGI) strategy addresses poor aqueous solubility in 2-(3,4-diethoxyphenyl)ethylamine derivatives while preserving bioactivity. This approach strategically introduces nitrogen atoms into the 3,4-diethoxyphenyl ring, creating pyridyl analogs where the polar nitrogen is sterically "masked" by ortho-ethoxy groups to prevent hydration in hydrophobic binding pockets [4] [6]. Molecular docking confirms that analogs like 2-(6-ethoxy-5-methoxypyridin-3-yl)-N-methylethanamine maintain tubulin binding affinity (docking score = -9.2 kcal/mol vs. -8.7 kcal/mol for parent compound) by orienting the pyridyl nitrogen away from hydrophobic residues [4].
Table 3: MPGI-Modified Analogs with Improved Solubility Profiles
Analog Structure | Aqueous Solubility (µg/mL) | Log P | IC(_{50}) (MCF-7 cells, µM) | Tubulin Inhibition (%) |
---|---|---|---|---|
Parent: 3,4-Diethoxy analog | 8.7 | 3.92 | 0.32 | 82 |
5-(2-Methylaminoethyl)-2-ethoxy-3-methoxypyridine | 41.5 | 2.15 | 0.18 | 79 |
5-(2-Methylaminoethyl)-2,3-diethoxypyridine | 36.8 | 2.43 | 0.21 | 84 |
6-Ethoxy-5-(2-methylaminoethyl)pyridin-3-ol | 112.4* | 1.76 | 0.43 | 68 |
*Polar unmasked analog showing reduced tubulin affinity
Ortho substituents critically determine masking efficiency: 2-ethoxy groups in pyridyl analogs increase solubility 4.8-fold (to 41.5 µg/mL) without compromising cytotoxicity (IC(_{50}) = 0.18 µM in MCF-7 cells), whereas unmasked polar analogs (e.g., pyridin-3-ol derivatives) exhibit 13-fold solubility increases but lose antimitotic activity due to disrupted hydrophobic interactions [6]. MPGI analogs induce G2/M cell cycle arrest (84% of treated cells at 24 h) and apoptosis via caspase-3 activation, mechanisms confirmed by annexin V/propidium iodide co-staining [4]. Solubility enhancements directly correlate with bioavailability; MPGI-modified compounds achieve plasma concentrations 3.7-fold higher than parent structures in murine models, enabling lower therapeutic dosing [6].
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